L-Porretine

RNase L Antiviral Immunology

Conventional proline-based CSPs fail to resolve α-alkyl-α-amino acid enantiomers. L-Porretine (CAS 74163-81-8), the (S)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a constrained phenylalanine analog that succeeds where proline phases cannot. • Chiral Selector: Resolves α-alkyl-α-amino acid enantiomers unattainable with proline-based CSPs. • Peptide Building Block: Rigid Phe-mimetic scaffold resists enzymatic degradation for metabolically stable therapeutics. • RNase L Tool: Validated activator (IC50 2.30 nM in cell-free assay). ≥98% purity; batch-specific COA available. Ambient global shipping.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 74163-81-8
Cat. No. B555145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Porretine
CAS74163-81-8
Synonyms74163-81-8; (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylicacid; (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicAcid; (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; UNII-737G46U1NP; 1,2,3,4-Tetrahydroisoquinoline-3(s)-carboxylicacid; S-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; 1,2,3,4-Tetrahydroisoquinoline-3(R)-carboxylicacid; L-Porretine; PubChem6296; AC1MBYEG; (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; AC1Q71AH; KSC489O6L; SCHEMBL288272; 421626_ALDRICH; CHEMBL447576; 87437_FLUKA; CTK3I9765; BWKMGYQJPOAASG-VIFPVBQESA-N; MolPort-001-758-753; 737G46U1NP; ACT01929
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1
InChIKeyBWKMGYQJPOAASG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Porretine Product Overview


L-Porretine (CAS 74163-81-8) is an (S)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained phenylalanine analog. As a fragment molecule, it serves as a key scaffold in medicinal chemistry for the design and synthesis of novel drug candidates [1]. It is commonly utilized as a biochemical reagent in life science research, particularly as a building block in peptide synthesis and as a chiral selector in chromatographic separations .

Chiral selector for α-alkyl-α-amino acid separation
Conformationally constrained peptide building block
RNase L pathway modulation studies
Cell differentiation and proliferation research

Why Generic Substitution Fails


The specific (S)-enantiomer, L-Porretine, exhibits distinct biochemical properties not shared by its racemic mixture or the (R)-enantiomer. Its rigid, constrained conformation, which mimics a specific phenylalanine rotamer, imparts unique biological activity and chiral recognition capabilities [1]. Substituting L-Porretine with a generic tetrahydroisoquinoline derivative or a different stereoisomer can lead to a complete loss of enantioselectivity in chiral separations or altered pharmacological activity in peptide-based drug candidates, underscoring the need for precise procurement [2].

Attribute
L-Porretine (S)
Racemate / (R)-enantiomer / Generic TIC
Stereochemistry
Specific (S)-enantiomer
Racemic mixture or opposite enantiomer
Chiral recognition
Enantioselective resolution of α-alkyl-α-amino acids
May lose enantioselectivity, altering separation outcome
Biological conformation
Constrained phenylalanine mimic
Different rotamer presentation may alter target binding

Quantitative Differentiation Evidence


RNase L Activation Potency

L-Porretine has been identified as a potent activator of RNase L, demonstrating a half-maximal inhibitory concentration (IC50) of 2.30 nM in a mouse L cell extract protein synthesis assay [1]. This level of in vitro potency is a critical differentiator. While a direct comparator from the same assay is not provided, this activity is in the low nanomolar range and is significantly more potent than many other small-molecule RNase L modulators reported in the literature [1].

RNase L Activation
Reported
IC50 2.30 nM
Supports RNase L pathway assay context
Cell-free assay, cross-study comparable
RNase L Antiviral Immunology

Chiral Resolution of α-Alkyl-α-Amino Acids

L-Porretine demonstrates a unique and commercially valuable application as a chiral selector in liquid chromatography. When used as a stationary phase, it selectively resolves racemic mixtures of α-alkyl-α-amino acids, a class of compounds that are notoriously difficult to separate using more conventional chiral selectors like proline or pipecolic acid [1]. This capability is a direct, functional differentiator.

Chiral Resolution
Head-to-head
Resolves α-alkyl-α-amino acids
Proline/pipecolic acid phases: less effective
Differentiates chiral selector specificity
Ligand-exchange chromatography
Chromatography Chiral Separation Analytical Chemistry

Anti-Proliferative & Differentiation Activity

L-Porretine has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation towards a monocytic phenotype [1]. This activity profile is the basis for its suggested use as an anti-cancer agent and in the treatment of skin diseases like psoriasis [1].

Anti-Proliferative
Data to verify
Reported arrest of proliferation, differentiation induction
Supports cell-model endpoint review
Qualitative, cell-line details not specified
Oncology Cell Differentiation Cancer Research

Anti-Platelet Aggregation Potential

Preliminary data suggests that the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC) scaffold, of which L-Porretine is the (S)-enantiomer, can inhibit thrombosis by inhibiting platelet aggregation . An IC50 value of 0.452 μM has been reported for a related compound in this class, demonstrating the scaffold's potential for anti-platelet activity .

Anti-Platelet
Class-level
Scaffold class IC50 0.452 μM (related compound)
Context-dependent scaffold inference
Requires compound-specific validation
Thrombosis Cardiovascular Platelet Biology

Enzymatic Stability vs. Phenylalanine

L-Porretine is characterized as a constrained phenylalanine analog that is resistant to enzymatic degradation [1]. This is a key design feature for incorporation into peptide-based therapeutics, where proteolytic instability is a major hurdle.

Enzymatic Stability
Reported
Resistant to enzymatic degradation
Supports stability property review
Qualitative, vendor-reported
Peptide Therapeutics Drug Stability Pharmacokinetics

Target Application Scenarios


Chiral Separation Method Development

L-Porretine is the chiral selector of choice for analytical and preparative chromatography targeting the resolution of α-alkyl-α-amino acid enantiomers. This application is directly supported by the evidence that L-Porretine enables separation where conventional proline-based phases are ineffective [1]. This makes it a critical procurement item for research groups and quality control (QC) laboratories in the pharmaceutical industry focused on chiral purity analysis of complex amino acid derivatives [1].

Stable Peptide Drug Design

Medicinal chemists should prioritize L-Porretine as a building block in the design of peptide-based therapeutics and biochemical probes. Its constrained phenylalanine structure confers resistance to enzymatic degradation, a property supported by vendor data [1]. This allows for the creation of more metabolically stable analogs with potentially improved in vivo half-lives, making it a strategically important reagent in drug discovery projects where peptide stability is a primary concern [1].

RNase L Pathway Research

For investigations into the RNase L pathway, a key component of the innate immune response, L-Porretine is a valuable tool compound. Its demonstrated potency (IC50 of 2.30 nM) in a cell-free assay [1] makes it a well-validated reagent for in vitro studies. Researchers can utilize L-Porretine to modulate this pathway in cell extracts or purified systems to dissect the molecular mechanisms of antiviral defense and apoptosis, an application that distinguishes it from less potent or uncharacterized RNase L modulators [1].

Cell Differentiation Studies

L-Porretine can be deployed as a research tool in exploratory studies of cell proliferation arrest and differentiation. Evidence suggests it induces differentiation towards a monocytic lineage and inhibits proliferation in undifferentiated cells [1]. While further characterization is needed, this preliminary data positions L-Porretine as a potential hit compound for target identification and pathway analysis in oncology or dermatology research, offering a functional alternative to simple, inert chemical building blocks [1].

Application
Selection Property
Validation Focus
Chiral separation method development
Chiral selector specificity
α-alkyl-α-amino acid resolution performance
Stable peptide analog design
Constrained phenylalanine analog
Enzymatic stability and conformational constraint assessment
RNase L pathway modulation studies
Reported RNase L activation
In vitro potency profiling in cell-free systems
Cell differentiation research
Reported differentiation induction
Proliferation arrest and phenotype characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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